N,N'-Diphenylacetamidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-diphenylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWIJUQLAFJNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060728 | |

| Record name | Ethanimidamide, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-09-0 | |

| Record name | N,N′-Diphenylethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidamide, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-DIPHENYLACETAMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidamide, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidamide, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIPHENYLACETAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQX93UUJ9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N'-Diphenylacetamidine

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of N,N'-Diphenylacetamidine (CAS No. 622-15-1). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates available data on its physical characteristics, provides standardized protocols for their experimental determination, discusses its chemical behavior, and outlines essential safety and handling procedures.

Introduction and Significance

This compound is an organic compound featuring a core acetamidine functional group substituted with two phenyl groups on the nitrogen atoms. Amidines, as a class of compounds, are recognized for their basicity and their utility as versatile intermediates in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The presence of the phenyl groups in this compound influences its steric and electronic properties, making it a valuable building block in medicinal chemistry and materials science. Understanding its physical properties is paramount for its effective use in synthesis, for purification, and for the development of new chemical entities.

Molecular Structure and Physical Characteristics

The structural integrity of a molecule dictates its physical and chemical behavior. This compound's structure is characterized by a central carbon double-bonded to one nitrogen and single-bonded to another, with each nitrogen atom also bonded to a phenyl group.

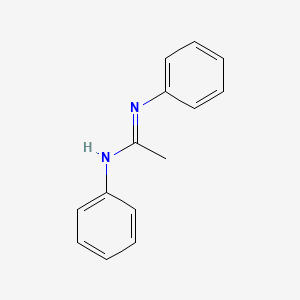

Caption: Molecular structure of this compound.

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 622-15-1 | [1][2] |

| Molecular Formula | C₁₃H₁₂N₂ | [3][4] |

| Molecular Weight | 196.25 g/mol | [3] |

| Appearance | White to yellow to beige crystalline powder or crystals | [3] |

| Melting Point | 136-139 °C | [3][5] |

| Boiling Point | 323.14 °C (rough estimate) | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| Stability | Moisture sensitive | [1][3] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical research. Below are standardized protocols for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is placed in a capillary tube and packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point (around 130 °C), the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, recrystallization, and formulation.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, methanol, chloroform, hexane).

-

Sample Preparation: Approximately 10 mg of this compound is placed into a series of test tubes.

-

Solvent Addition: 1 mL of a selected solvent is added to each test tube.

-

Observation: The mixture is agitated at room temperature, and the solubility is observed. If the solid dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

Heating (Optional): For samples that are insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Spectral Properties (Theoretical)

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons (Ph-H): ~7.0-7.5 ppm (multiplet, 10H)- Amidine proton (N-H): Broad singlet, chemical shift dependent on solvent and concentration- Methyl protons (-CH₃): ~2.0-2.3 ppm (singlet, 3H) |

| ¹³C NMR | - Aromatic carbons: ~120-145 ppm- Amidine carbon (C=N): ~150-160 ppm- Methyl carbon (-CH₃): ~15-25 ppm |

| IR (Infrared) | - N-H stretch: ~3300-3400 cm⁻¹ (broad)- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C=N stretch: ~1640-1680 cm⁻¹- C=C stretch (aromatic): ~1450-1600 cm⁻¹ |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 196 |

Synthesis and Reactivity

Synthesis: this compound can be synthesized through various methods, a common approach being the reaction of N-phenylacetamide with aniline in the presence of a dehydrating agent or via the Pinner reaction of acetonitrile with aniline hydrochloride.

Reactivity: The amidine functional group imparts basic properties to the molecule, allowing it to readily form salts with acids. It is known to be sensitive to moisture, suggesting it can undergo hydrolysis, particularly under acidic or basic conditions, to yield N-phenylacetamide and aniline. It has been reported to form adducts with phosgene and oxalyl chloride.

Safety and Handling

This compound is considered hazardous. The following is a summary of safety information from available Safety Data Sheets (SDS).[1][2]

-

Hazards: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

-

Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use in a well-ventilated area. Wear protective gloves, eye protection, and clothing.[1][2]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere.[1][3]

Applications in Research and Drug Development

Amidine-containing compounds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their involvement in crucial biological interactions. They are often found in compounds with antimicrobial, antiviral, and anticancer activities. This compound serves as a valuable precursor for the synthesis of more complex molecules, including heterocyclic systems and dyes.[3] Its derivatives are being explored for their potential as fluorescent labels for biomolecules.[3][6]

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]

-

SpectraBase. (n.d.). N(1)-METHYL-N(1),N(2)-DIPHENYLACETAMIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

LookChem. (n.d.). Cas 622-15-1,N,N'-Diphenylformamidine. [Link]

-

PubChem. (n.d.). N,N-Diphenylacetamide. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. (n.d.). Methanimidamide, N,N'-diphenyl-. [Link]

-

SpectraBase. (n.d.). N,N'-diphenylformamidine - Optional[13C NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

NIST. (n.d.). Formamide, N,N-diphenyl-. [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

SpectraBase. (n.d.). N,N'-Diphenyl-p-Phenylenediamine - Optional[ATR-IR] - Spectrum. [Link]

-

NIST. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. [Link]

-

NIST. (n.d.). Diphenylamine. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of N,N'-Diphenylacetamidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Sparsely Documented Molecule

N,N'-Diphenylacetamidine represents a fascinating, yet sparsely documented, molecule within the vast expanse of organic chemistry. While its structural analogue, N,N'-diphenylacetamide, is well-characterized, detailed experimental data for the acetamidine counterpart remains elusive in readily accessible scientific literature. This guide, therefore, adopts a first-principles approach, leveraging established chemical theories and drawing parallels with closely related, well-documented compounds. As senior application scientists, we recognize the necessity of grounding our insights in verifiable data. Where direct experimental results for this compound are unavailable, we will construct a robust, predictive model of its structure, bonding, and spectroscopic behavior. This document is designed to be a foundational resource, providing a logical framework for the synthesis, characterization, and potential applications of this intriguing molecule.

I. Molecular Architecture and Electronic Landscape

The core of this compound's functionality lies in its acetamidine group, a nitrogenous analogue of a carboxylic acid derivative. This central moiety is flanked by two phenyl rings, which significantly influence the molecule's electronic properties and spatial arrangement.

Predicted Molecular Structure

The predicted structure of this compound features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another, with a methyl group also attached to this central carbon. Each nitrogen atom is, in turn, bonded to a phenyl group.

Caption: Predicted molecular structure of this compound.

Bonding and Hybridization: A Deeper Look

The bonding within this compound is a confluence of sigma (σ) and pi (π) interactions, defining its geometry and reactivity.

-

Amidine Core: The central carbon atom of the acetamidine group is sp² hybridized, forming three σ bonds with the methyl carbon, the single-bonded nitrogen (N1), and the double-bonded nitrogen (N2). The unhybridized p-orbital of this carbon participates in a π bond with the p-orbital of the sp² hybridized N2 nitrogen. The N1 nitrogen is predicted to be sp² hybridized to facilitate delocalization of its lone pair into the amidine system.

-

Phenyl Groups: The carbon atoms within the phenyl rings are all sp² hybridized, creating a delocalized π system characteristic of aromatic compounds. The C-N bonds connecting the phenyl rings to the amidine core are σ bonds.

The electronic communication between the phenyl rings and the amidine core is a key feature. The nitrogen atoms can act as electronic bridges, allowing for conjugation between the aromatic π systems and the amidine's C=N double bond. This extended conjugation influences the molecule's UV-Vis absorption and its overall stability.

Tautomerism: A Dynamic Equilibrium

A critical aspect of amidine chemistry is the potential for tautomerism, an equilibrium between two or more structural isomers that readily interconvert.[1][2][3][4] In the case of this compound, a prototropic tautomerism is expected, involving the migration of a proton between the two nitrogen atoms.

Caption: Tautomeric equilibrium in this compound.

This equilibrium means that this compound exists as a mixture of two tautomers, with the position of the double bond shifting between the two C-N linkages. The exact ratio of these tautomers at equilibrium is influenced by factors such as solvent polarity and temperature.[2] In solution, this rapid interconversion would likely result in averaged signals in NMR spectroscopy.

II. Proposed Synthesis and Characterization

A Rational Approach to Synthesis

A common and effective method for the synthesis of N,N'-disubstituted amidines involves the reaction of an N-substituted imidoyl chloride with a primary amine. In this case, N-phenylacetimidoyl chloride would serve as the key intermediate.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Predictive Methodology

The following protocol is a proposed method for the synthesis of this compound, drawing from analogous preparations of related compounds.

Step 1: Synthesis of N-Phenylacetimidoyl Chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend N-phenylacetamide (1.0 eq.) in anhydrous toluene.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add phosphorus pentachloride (PCl₅) (1.1 eq.) portion-wise. The addition is exothermic and should be controlled.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Distill off the solvent and phosphoryl chloride (POCl₃) under reduced pressure to obtain the crude N-phenylacetimidoyl chloride. This intermediate is often used in the next step without further purification due to its sensitivity to moisture.[5][6][7]

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve the crude N-phenylacetimidoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the imidoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound.

Predicted Spectroscopic Signature

The characterization of this compound would rely on a combination of spectroscopic techniques. Based on its proposed structure, we can predict the key features of its spectroscopic data.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 6.90 | Multiplet | 10H | Aromatic protons (Ph-H) |

| ~5.50 - 4.50 | Broad Singlet | 1H | Amidine proton (N-H) |

| ~2.10 | Singlet | 3H | Methyl protons (CH₃) |

| Solvent: CDCl₃. The broadness and chemical shift of the N-H proton are highly dependent on concentration and solvent.[8][9][10] |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| ~155 | Amidine carbon (C=N) |

| ~145 | Aromatic C (ipso, attached to N) |

| ~129 | Aromatic C (ortho/para) |

| ~124 | Aromatic C (meta) |

| ~20 | Methyl carbon (CH₃) |

| Solvent: CDCl₃.[11][12][13][14][15] |

Table 3: Predicted Key IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1640 | Strong | C=N Stretch (Amidine I) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1300 | Medium | C-N Stretch |

| Sample Preparation: KBr pellet or thin film.[16][17][18][19][20] |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - Ph]⁺ | Loss of a phenyl radical |

| [Ph-N=C-CH₃]⁺ | Fragment from C-N bond cleavage |

| C₆H₅N⁺ | Phenylnitrene radical cation |

| Ionization Method: Electron Ionization (EI).[21][22][23][24][25] |

III. Concluding Remarks and Future Outlook

This technical guide provides a comprehensive, albeit predictive, overview of the chemical structure and bonding of this compound. By leveraging fundamental principles and analogous data, we have constructed a scientifically sound model for its synthesis and characterization. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into this intriguing molecule. The validation of these predictions through laboratory synthesis and spectroscopic analysis will undoubtedly pave the way for exploring the potential applications of this compound in fields ranging from medicinal chemistry to materials science.

IV. References

-

Laar, C. (1886). Ueber die Möglichkeit mehrerer Strukturformeln für dieselbe chemische Verbindung. Berichte der deutschen chemischen Gesellschaft, 19(1), 730-741.

-

Antonov, L. (2014). Tautomerism: Methods and Theories. John Wiley & Sons.

-

Singh, V., et al. (2014). Prototropic Tautomerism in Aqueous Solution: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry B, 118(49), 14315-14323.

-

Serdiuk, I. E., et al. (2018). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 23(1), 134.

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.

-

Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons.

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1, 1-4.

-

Katritzky, A. R., & Karelson, M. (1991). The tautomerism of heterocycles: five-membered rings with one heteroatom. Journal of the American Chemical Society, 113(5), 1561-1565.

-

Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Breitmaier, E. (2006). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Organic Structures from Spectra. John Wiley & Sons.

-

Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. benchchem.com [benchchem.com]

- 6. 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | 61881-19-4 [chemicalbook.com]

- 7. 2,2,2-TRIFLUORO-N-PHENYLACETIMIDOYL CHLORIDE | 61881-19-4 [sigmaaldrich.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. N,N-DIPHENYLACETAMIDE(519-87-9) 1H NMR [m.chemicalbook.com]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. N,N-DIPHENYLACETAMIDE(519-87-9) 13C NMR spectrum [chemicalbook.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. compoundchem.com [compoundchem.com]

- 16. asianpubs.org [asianpubs.org]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Diphenylamine [webbook.nist.gov]

- 19. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. uni-saarland.de [uni-saarland.de]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Diphenamid [webbook.nist.gov]

- 25. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Synthesis of N,N'-Diphenylacetamidine from Benzonitrile and Aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diphenylacetamidine and its derivatives represent a critical class of compounds in medicinal chemistry and materials science. As privileged structural motifs, they are integral to the development of various therapeutic agents, including enzyme inhibitors and receptor modulators. Their utility also extends to catalyst design and the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis of this compound from the readily available precursors, benzonitrile and aniline. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss critical parameters for process optimization and troubleshooting. This document is intended to serve as a practical resource for researchers aiming to efficiently synthesize and utilize this important chemical entity.

Reaction Mechanisms: A Tale of Two Pathways

The synthesis of this compound from benzonitrile and aniline can be effectively achieved through two primary mechanistic pathways: Lewis acid catalysis and base activation. The choice between these routes is often dictated by the specific substrate scope, desired reaction conditions, and available laboratory infrastructure.

The Lewis Acid-Catalyzed Pathway: Activating the Nitrile

A robust and frequently employed method for the synthesis of N,N'-diaryl amidines involves the use of a Lewis acid, such as aluminum chloride (AlCl₃). In this approach, the Lewis acid coordinates to the nitrogen atom of the benzonitrile. This coordination significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the weakly basic aniline.

The reaction proceeds through the following key steps:

-

Activation of Benzonitrile: The Lewis acid (e.g., AlCl₃) complexes with the lone pair of electrons on the nitrogen atom of benzonitrile, forming a highly electrophilic nitrilium-Lewis acid adduct.

-

Nucleophilic Attack: Aniline, acting as the nucleophile, attacks the activated nitrile carbon.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of the more stable amidine product.

-

Hydrolysis: A final aqueous workup is necessary to hydrolyze the aluminum complexes and isolate the desired this compound, typically as its hydrochloride salt, which can then be neutralized to the free base.

Caption: Lewis Acid-Catalyzed Synthesis of this compound.

The Base-Activated Pathway: Enhancing Nucleophilicity

An alternative strategy involves the deprotonation of aniline using a strong base, such as n-butyllithium (n-BuLi), to generate a highly nucleophilic anilide anion. This potent nucleophile can then directly attack the electrophilic carbon of the benzonitrile without the need for nitrile activation.

The key steps in this pathway are:

-

Deprotonation of Aniline: A strong base removes a proton from the amino group of aniline to form the anilide anion.

-

Nucleophilic Addition: The anilide anion attacks the nitrile carbon, forming a dianionic intermediate.

-

Workup: An acidic workup is required to protonate the intermediate and yield the final this compound product, typically isolated as its hydrochloride salt.

While this method can be highly efficient, it requires strictly anhydrous conditions and the handling of pyrophoric reagents like n-BuLi, making it more suitable for smaller-scale syntheses where rigorous atmospheric control is feasible.

Caption: Base-Activated Synthesis of this compound.

Detailed Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol is adapted from established procedures for the synthesis of N-arylbenzamidines and has been optimized for the preparation of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Benzonitrile | 103.12 | 10 | 1.03 g (1.02 mL) |

| Aniline | 93.13 | 10 | 0.93 g (0.91 mL) |

| Aluminum Chloride (AlCl₃) | 133.34 | 12 | 1.60 g |

| Toluene (anhydrous) | - | - | 20 mL |

| 1 M Hydrochloric Acid | - | - | ~30 mL |

| 2 M Sodium Hydroxide | - | - | As needed for basification |

| Diethyl Ether | - | - | For extraction |

| Saturated Sodium Chloride | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | For drying |

Experimental Workflow:

Caption: Experimental Workflow for Lewis Acid-Catalyzed Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add benzonitrile (1.03 g, 10 mmol) and anhydrous toluene (20 mL).

-

Formation of the Nitrilium-Lewis Acid Complex: Cool the solution to 0°C in an ice bath. Carefully add aluminum chloride (1.60 g, 12 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Addition of Aniline: Cool the reaction mixture back to 0°C and add aniline (0.93 g, 10 mmol) dropwise via a syringe over 10 minutes.

-

Reaction: After the addition of aniline, heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (~30 mL). Caution: The quenching process is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Challenges and Optimization Strategies

The synthesis of this compound, while generally robust, can present several challenges that may impact yield and purity. Understanding these potential issues and implementing appropriate optimization strategies is crucial for a successful outcome.

1. Management of Exothermic Reactions:

-

Challenge: The addition of aluminum chloride and the subsequent quenching with acid are highly exothermic. Uncontrolled temperature can lead to the formation of side products and pose a safety hazard.

-

Optimization:

-

Always add AlCl₃ portion-wise to a cooled solution of the nitrile.

-

Maintain a low temperature (0-5°C) during the addition of both the Lewis acid and the quenching agent.

-

Ensure efficient stirring to dissipate heat.

-

2. Stoichiometry of Reagents:

-

Challenge: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts. An excess of aniline can lead to the formation of di-addition products, although this is less common with nitriles compared to more reactive electrophiles.

-

Optimization:

-

A slight excess of the Lewis acid (1.1-1.2 equivalents) is often beneficial to ensure complete activation of the nitrile.

-

A 1:1 molar ratio of benzonitrile to aniline is typically optimal.

-

3. Anhydrous Conditions:

-

Challenge: Aluminum chloride is extremely hygroscopic and will readily react with water. The presence of moisture will deactivate the catalyst and significantly reduce the reaction efficiency.

-

Optimization:

-

Use flame-dried glassware and conduct the reaction under an inert atmosphere (nitrogen or argon).

-

Use anhydrous solvents and ensure the reagents are dry.

-

4. Purification of the Final Product:

-

Challenge: The crude product may contain unreacted starting materials and various byproducts. The basic nature of the amidine can cause tailing on silica gel chromatography.

-

Optimization:

-

An initial acid-base extraction can be effective. The amidine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and re-extracted into an organic solvent.

-

For column chromatography, the addition of a small amount of triethylamine (0.5-1%) to the eluent can help to suppress tailing.

-

Recrystallization is often a highly effective method for obtaining a high-purity product.

-

Conclusion

The synthesis of this compound from benzonitrile and aniline is a well-established transformation that can be achieved through multiple synthetic routes. The Lewis acid-catalyzed approach offers a practical and scalable method, provided that careful attention is paid to reaction conditions, particularly temperature control and the exclusion of moisture. For smaller-scale applications where rigorous anhydrous techniques are routine, the base-activated pathway provides a powerful alternative. By understanding the underlying mechanisms and potential challenges, researchers can effectively optimize this synthesis to obtain high yields of this valuable compound for a wide range of applications in drug discovery and materials science.

References

- Reinvestigating the Synthesis of N-Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3.

-

Synthesis of N-substituted aryl amidines by strong base activation of amines. Available at: [Link]

-

Pinner Reaction. Available at: [Link]

-

A Lewis acid-promoted Pinner reaction. Available at: [Link]

- Pinner, A.; Klein, F. Berichte der deutschen chemischen Gesellschaft 1877, 10 (2), 1889–1897.

- Caron, S.; Wei, L.; Douville, J.; Ghosh, A. J. Org. Chem. 2010, 75, 945-947.

N,N'-Diphenylacetamidine CAS number and molecular weight

An In-depth Technical Guide to N,N-Diphenylacetamide

A Note on Nomenclature: This guide focuses on N,N-Diphenylacetamide. The structurally related compound, N,N'-Diphenylacetamidine, is a distinct chemical entity with different properties and reactivity. This document will exclusively discuss the amide, N,N-Diphenylacetamide.

Introduction

N,N-Diphenylacetamide is an N,N-disubstituted amide that serves as a valuable building block in organic synthesis.[1] Its utility spans from being a ligand in coordination chemistry to a precursor for more complex molecules with potential applications in the pharmaceutical and materials science sectors.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular Identifiers and Properties

A foundational understanding of a compound begins with its key identifiers and physicochemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 519-87-9 | [2][4][5][6] |

| Molecular Formula | C₁₄H₁₃NO | [4][5] |

| Molecular Weight | 211.26 g/mol | [4][5][6] |

| IUPAC Name | N,N-diphenylacetamide | [4] |

| Synonyms | N-Acetyldiphenylamine, Diphenylacetamide | [7][8][9] |

| Appearance | White to light yellow powder or crystal | [7] |

| Melting Point | 100-103 °C | [1][6] |

| Boiling Point | 130 °C at 0.02 mm Hg | [1] |

| Solubility | More soluble in organic solvents (e.g., chloroform, ethanol, acetone) than in water. | [10] |

Synthesis of N,N-Diphenylacetamide

The synthesis of N,N-Diphenylacetamide is typically achieved through the acylation of diphenylamine. A common laboratory-scale procedure involves the reaction of diphenylamine with an acetylating agent such as chloroacetyl chloride.

General Synthesis Workflow

The following diagram illustrates a typical synthetic route for N,N-Diphenylacetamide.

Caption: Logical workflow from a core chemical structure to drug development.

Use as a Test Compound

N,N-Diphenylacetamide has been used as a test compound in the pharmaceutical industry, particularly in studies related to inflammatory diseases. [2]Its chemical stability is pH-dependent and is affected by the presence of inorganic acids. [2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N-Diphenylacetamide is classified with the following hazards:

-

H315: Causes skin irritation [4]* H319: Causes serious eye irritation [4]* H335: May cause respiratory irritation [4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place below +30°C. [6]

Conclusion

N,N-Diphenylacetamide is a readily synthesized compound with a stable chemical profile that makes it a useful building block in organic and medicinal chemistry. Its primary value for researchers and drug development professionals lies in its role as a precursor for the synthesis of novel compounds with potential therapeutic activities, particularly in the antimicrobial and anti-inflammatory domains. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in a laboratory setting.

References

-

PubChem. N,N-Diphenylacetamide. [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85. [Link]

-

Cheméo. Chemical Properties of Acetamide, N,N-diphenyl- (CAS 519-87-9). [Link]

-

Solubility of Things. N,N-dimethyl-2,2-diphenylacetamide. [Link]

-

Stenutz. N,N-diphenylacetamide. [Link]

-

The Merck Index Online. N,N-Diethylphenylacetamide. [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. [Link]

-

eqipped. Buy N,N-Diphenylacetamide For Synthesis. [Link]

Sources

- 1. N,N-DIPHENYLACETAMIDE | 519-87-9 [chemicalbook.com]

- 2. N,N-Diphenylacetamide | 519-87-9 | AAA51987 | Biosynth [biosynth.com]

- 3. eqipped.com [eqipped.com]

- 4. N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Diphenylacetamide for synthesis 519-87-9 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. N,N-Diphenylacetamide | 519-87-9 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetamide, N,N-diphenyl- (CAS 519-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Solubility of N,N'-Diphenylacetamidine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of N,N'-Diphenylacetamidine (CAS: 622-15-1) in common organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes robust, first-principles-based methodologies. It offers a synthesis of the theoretical underpinnings of solubility, a systematic approach to solvent selection, and detailed, self-validating experimental protocols for both qualitative and quantitative analysis. By explaining the causality behind experimental design and providing actionable protocols for techniques such as the equilibrium shake-flask method coupled with HPLC-UV analysis, this guide empowers researchers to generate high-quality, reliable solubility data essential for process development, purification, and formulation.

Introduction: The Critical Role of Solubility

This compound is a significant molecule in organic synthesis and medicinal chemistry, often serving as a ligand or a precursor in the development of more complex chemical entities. The solubility of this compound is a fundamental physicochemical property that dictates its behavior and utility across a multitude of applications, including:

-

Reaction Kinetics: For a chemical reaction to proceed efficiently in a solution, the reactants must be adequately dissolved. Poor solubility can lead to slow or incomplete reactions, impacting yield and purity.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1]

-

Formulation & Drug Delivery: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and the choice of delivery vehicle.

-

Analytical Chemistry: Accurate quantification and characterization often require dissolving the analyte in a suitable solvent for techniques such as chromatography and spectroscopy.[2]

This guide provides the foundational knowledge and practical methodologies to systematically characterize the solubility profile of this compound.

Physicochemical Profile and Solubility Prediction

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. The widely used principle of "like dissolves like" states that a solute will dissolve best in a solvent that has a similar polarity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym | N,N'-Diphenylformamidine | [4] |

| CAS Number | 622-15-1 | [4] |

| Molecular Formula | C₁₄H₁₄N₂ | Derived |

| Molecular Weight | 210.28 g/mol | Derived |

| Appearance | Solid, powder | |

| Melting Point | 100-103 °C | |

| Structure | CH₃C(=NC₆H₅)NHC₆H₅ | - |

Expert Analysis of Structure and Polarity:

This compound possesses a unique combination of polar and nonpolar characteristics.

-

Nonpolar Features: The two phenyl (C₆H₅) rings are large, hydrophobic moieties, contributing significantly to the molecule's nonpolar character. This suggests good solubility in nonpolar or moderately polar aromatic solvents like toluene and benzene, and potentially in some ethers.[5]

-

Polar Features: The amidine group, -C(=N)N-, contains nitrogen atoms with lone pairs of electrons. The N-H bond is capable of acting as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule, suggesting potential solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and possibly limited solubility in polar protic solvents (e.g., alcohols).

Prediction: Based on its structure, this compound is expected to be sparingly soluble in water and highly nonpolar aliphatic hydrocarbons (e.g., hexane) but should exhibit significant solubility in a range of organic solvents of intermediate to moderate polarity, particularly those capable of aromatic interactions or hydrogen bonding.[5][6]

A Systematic Approach to Solvent Selection

A haphazard choice of solvents is inefficient. A systematic approach, starting with a broad range of polarities, is crucial for efficiently mapping the solubility profile. The following workflow provides a logical pathway for solvent screening.

Sources

An In-depth Technical Guide to the Thermal Properties of N,N'-Diphenylacetamidine and the Critical Role of Compound Identification

A Senior Application Scientist's Perspective on Physicochemical Characterization

Introduction: The Foundational Importance of Accurate Physicochemical Data

In the realms of chemical research, materials science, and drug development, the precise characterization of a compound's physical properties is a cornerstone of scientific rigor. Among the most fundamental of these are the melting and boiling points. These thermal transition markers serve not only as primary indicators of a substance's purity but also as critical parameters that influence reaction kinetics, formulation strategies, and material stability. This guide provides an in-depth examination of the melting and boiling points of N,N'-Diphenylacetamidine.

However, a comprehensive search of established chemical databases reveals a significant challenge: a notable lack of reliable, experimentally determined data for this compound. Instead, the scientific literature is populated with data for structurally similar, yet distinct, compounds such as N,N-Diphenylacetamide and N,N'-Diphenylformamidine. This common issue highlights a critical, field-proven insight: the unequivocal identification of a chemical entity is the mandatory first step before any property analysis can be deemed trustworthy.

This guide will, therefore, serve a dual purpose. First, it will meticulously differentiate this compound from its closely related analogs, presenting the available, verified data for these compounds to prevent common misidentification errors. Second, it will provide detailed, authoritative protocols for the experimental determination of melting and boiling points, empowering researchers to generate their own reliable data for novel or uncharacterized substances like this compound.

Part 1: The Challenge of Identification - A Comparative Analysis

The importance of precise nomenclature and structural verification cannot be overstated.[1] Confusion between this compound, N,N-Diphenylacetamide, and N,N'-Diphenylformamidine can lead to the erroneous attribution of physical properties, potentially compromising research outcomes. The structural differences are subtle but significant, revolving around the central carbon atom of the core functional group.

-

This compound: An amidine with a methyl group and two phenyl groups attached to the nitrogen atoms.

-

N,N-Diphenylacetamide: An amide with a carbonyl group (C=O) and a methyl group.[2]

-

N,N'-Diphenylformamidine: An amidine where the central carbon is bonded to a hydrogen atom (a formamidine).

The following table summarizes the key identifiers and known thermal properties of these compounds, starkly illustrating the data gap for this compound.

| Compound Name | This compound | N,N-Diphenylacetamide | N,N'-Diphenylformamidine |

| Structure | CH₃C(NHC₆H₅)(NC₆H₅) | CH₃CON(C₆H₅)₂ | HCON(C₆H₅)(NHC₆H₅) |

| CAS Number | Data not available / Ambiguous | 519-87-9[3] | 622-15-1[4] |

| Melting Point | Data not available | 100-104 °C[5][6] | 136-140 °C[4][7][8] |

| Boiling Point | Data not available | 130 °C @ 0.02 mmHg[9][10] 160-162 °C @ 6 Torr[3] | Data not available |

Note: The absence of verified data for this compound underscores the necessity for experimental determination by researchers working with this specific compound.

Part 2: Workflow for Compound Verification and Property Determination

Given the potential for ambiguity, a self-validating system for compound identification and characterization is essential. The following workflow, presented as a Graphviz diagram, outlines a logical process for researchers to follow.

Caption: Workflow for verifying compound identity and determining thermal properties.

Part 3: Authoritative Experimental Protocols

The following protocols describe standard, reliable methods for determining the melting and boiling points of a solid organic compound.

Melting Point Determination (Capillary Method)

The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (typically 0.5-1.0°C) is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.

Causality Behind Experimental Choices:

-

Dry, Powdered Sample: Ensures uniform heat transfer. Moisture can act as an impurity, depressing and broadening the melting range.[11]

-

Packed Capillary: A small, tightly packed sample (2-3 mm high) prevents uneven heating and ensures a sharp, observable transition.[12]

-

Slow Heating Rate (1-2 °C/min): Crucial for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading. Rapid heating can cause the thermometer to lag behind the true temperature of the sample.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is completely dry. Finely crush a small amount of the solid on a watch glass.

-

Loading the Capillary: Obtain a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[12]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find a rough value.[12]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample.

-

Slow Heating and Observation: Heat the sample at a controlled rate of 1-2 °C per minute.

-

Recording the Range:

-

Record the temperature (T₁) at which the first drop of liquid is observed.

-

Record the temperature (T₂) when the last crystal of solid turns into a clear liquid.

-

Report the result as the range T₁ - T₂.

-

-

Verification: Perform at least two careful determinations. Consistent values validate the result.

Boiling Point Determination (Microscale/Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] For compounds that may decompose at their atmospheric boiling point or for which only small quantities are available, determination under reduced pressure is common practice. The Thiele tube method is a simple and effective technique for microscale determination.

Causality Behind Experimental Choices:

-

Inverted Capillary: This small capillary acts as a pressure gauge. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure.

-

Recording on Cooling: The precise point at which the vapor pressure equals the external pressure is when the bubbling stops and the liquid is drawn back into the capillary. This is a more accurate endpoint than observing the onset of vigorous boiling.[14]

-

Barometric Pressure: The boiling point is pressure-dependent. Recording the atmospheric pressure at the time of the experiment is crucial for reproducibility and comparison.[14]

Step-by-Step Methodology:

-

Sample Preparation: Place 0.5-1 mL of the liquid into a small test tube or fusion tube.

-

Capillary Insertion: Take a small capillary tube (sealed at one end) and place it into the liquid with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. A slow stream of bubbles will emerge from the inverted capillary as trapped air expands.

-

Reaching the Boiling Point: Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has reached its boiling point.

-

Cooling and Measurement: Remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[14]

-

Record Data: Record the temperature and the current barometric pressure. If the determination was performed at a pressure other than standard atmospheric pressure (760 mmHg), the pressure must be reported with the boiling point.

Conclusion

While a definitive melting and boiling point for this compound cannot be provided from existing literature, this guide illuminates a more profound scientific principle: the primacy of accurate compound identification. The case of this compound and its analogs serves as a critical reminder for researchers to approach chemical data with a discerning eye, to be wary of nomenclature-based assumptions, and to rely on a systematic process of verification.[15][16] By employing the robust experimental protocols detailed herein, scientists and drug development professionals can confidently characterize novel compounds, ensuring the integrity and validity of their foundational research.

References

-

CAS Common Chemistry. N,N-Diphenylacetamide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemdad Co., Ltd. N,N'-Diphenylformamidine. [Link]

-

Molbase. N,N'-Diphenylformamidine CAS 622-15-1. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N,N-Diphenylacetamide. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

University of Houston-Downtown. Experiment 1 - Melting Points. [Link]

-

Tixi Ai Scientific. N,N-DIPHENYLACETAMIDE 519-87-9. [Link]

-

Al-Jubouri, H. H. experiment (1) determination of melting points. [Link]

-

Simple But Needed. How to Ensure Data Accuracy in Chemical Asset Databases. [Link]

-

StudySmarter. Chemical Identification: Methods & Examples. [Link]

-

Yumpu. Compound identification: Significance and symbolism. [Link]

-

Sustainability Directory. Compound Identification. [Link]

-

Stenutz, R. N,N-diphenylacetamide. [Link]

-

Pharmaoffer.com. What are CAS Numbers: The Key to Chemical Identification. [Link]

-

ResearchGate. Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Chemistry For Everyone. Why Is Chemical Nomenclature Important?. [Link]

-

Arctom Scientific. N,N-Diphenylacetamide | CAS NO. 519-87-9. [Link]

-

ACS Publications. CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community. [Link]

-

National Center for Biotechnology Information. CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community. [Link]

-

National Center for Biotechnology Information. Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]

-

ACS Publications. Use of chemical information database accuracy measurements as leading indicators. [Link]

-

Weebly. Determination of Boiling Point (B.P). [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. N,N-diphenylacetamide [stenutz.eu]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. N,N-Diphenylacetamide | 519-87-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. N,N'-Diphenylformamidine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. N,N-DIPHENYLACETAMIDE CAS#: 519-87-9 [m.chemicalbook.com]

- 10. N,N-DIPHENYLACETAMIDE | 519-87-9 [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. sbnsoftware.com [sbnsoftware.com]

- 16. studysmarter.co.uk [studysmarter.co.uk]

N,N'-Diphenylacetamidine crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of N,N'-Diphenylacetamidine

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While a published crystal structure for the free this compound ligand is not available in open-access crystallographic databases at the time of this writing, this document serves as an authoritative methodological guide for researchers seeking to determine its structure. By elucidating the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, the crystal structure provides critical insights valuable for drug design, materials science, and coordination chemistry. This guide details field-proven protocols, explains the causal reasoning behind experimental choices, and outlines the complete workflow from synthesis to final structural refinement and analysis.

Introduction: The Significance of this compound

The amidine functional group is a cornerstone in medicinal chemistry and materials science, acting as a bioisostere for guanidines and serving as a versatile precursor in organic synthesis. This compound, with its specific stereoelectronic profile, is of particular interest as a ligand in organometallic chemistry and as a potential pharmacophore.

The determination of its single-crystal structure is paramount for several reasons:

-

Rational Drug Design: Understanding the precise geometry and hydrogen bonding capabilities of the molecule allows for accurate computational modeling of its interactions with biological targets.

-

Polymorphism Screening: The solid-state packing and intermolecular forces dictate the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

-

Materials Science: The way molecules arrange themselves in a crystal lattice influences the bulk properties of the material. This knowledge is crucial for designing new materials with desired optical or electronic properties.

This guide will walk through the necessary steps to achieve these insights, establishing a self-validating system of protocols to ensure scientific rigor.

Synthesis and Purification: A Validated Approach

The synthesis of N,N'-disubstituted amidines can be achieved through several reliable methods. A common and effective approach involves the reaction of an amine with a nitrile-derived imidate.

Proposed Synthetic Protocol

A robust synthesis can be adapted from established procedures for similar amidine compounds[1][2]. The following two-step protocol is proposed.

Step 1: Formation of Ethyl Acetimidate Hydrochloride

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for dry HCl, and a drying tube is cooled to 0°C in an ice bath.

-

Reagents: Charge the flask with an equimolar mixture of anhydrous acetonitrile and absolute ethanol in a dry diethyl ether solvent.

-

Reaction: Bubble dry hydrogen chloride gas through the stirred solution. The key is to maintain the temperature at 0°C to prevent side reactions. The reaction is exothermic, so slow addition of HCl is critical.

-

Isolation: The ethyl acetimidate hydrochloride will precipitate as a white solid. The reaction is typically left to stir overnight to ensure complete formation. The product is then isolated by filtration, washed with cold, dry diethyl ether, and dried under vacuum.

Causality: The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen by HCl, activating the carbon for nucleophilic attack by ethanol. The resulting imidate is isolated as its stable hydrochloride salt. Anhydrous conditions are essential to prevent hydrolysis of the imidate back to an amide.

Step 2: Amination to Form this compound

-

Setup: In a separate flask, dissolve two equivalents of aniline in a suitable dry solvent, such as dichloromethane or THF, under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Slowly add one equivalent of the previously synthesized ethyl acetimidate hydrochloride to the aniline solution at room temperature. The reaction mixture is then typically heated to reflux for several hours to drive the reaction to completion.

-

Workup: After cooling, the reaction mixture is washed with a saturated aqueous sodium bicarbonate solution to neutralize the ammonium hydrochloride byproduct and any excess acid. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Causality: Aniline acts as a nucleophile, attacking the electrophilic carbon of the imidate. The elimination of ethanol and a proton, facilitated by the second equivalent of aniline acting as a base, leads to the final amidine product. Refluxing provides the necessary activation energy for the substitution and elimination steps.

Single-Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in a structure determination. The goal is to produce a crystal that is a single, continuous lattice, free of cracks and inclusions, and typically between 0.1 and 0.3 mm in its largest dimensions[3][4][5].

Experimental Protocol for Crystallization

Slow evaporation and slow cooling are the most common and effective methods for small organic molecules.

-

Solvent Selection: Identify a suitable solvent or binary solvent system. The ideal solvent dissolves the compound moderately at high temperatures and poorly at low temperatures. Test small quantities in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene).

-

Prepare a Saturated Solution: Gently heat a small amount of the purified this compound in the chosen solvent until it fully dissolves. Add the solid in small portions to ensure a saturated or near-saturated solution is formed.

-

Slow Evaporation Method:

-

Transfer the solution to a clean vial.

-

Cover the vial with parafilm and puncture a few small holes with a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

-

Causality: The slow removal of solvent gradually increases the concentration beyond the saturation point, promoting the slow and orderly deposition of molecules onto a growing crystal lattice rather than rapid precipitation[3].

-

-

Slow Cooling Method:

-

Prepare the saturated solution at an elevated temperature.

-

Place the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to slow the rate of cooling.

-

Allow the solution to cool to room temperature, and then potentially to a lower temperature (e.g., 4°C), over 24-48 hours.

-

Causality: As the temperature decreases, the solubility of the compound drops, leading to supersaturation. Slow cooling ensures that nucleation is limited and that existing crystal nuclei have time to grow in a well-ordered fashion.

-

Caption: Workflow for the synthesis and crystallization of this compound.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of determining its atomic structure begins. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern[5][6][7].

The Three-Pillar Workflow: Data Collection, Solution, and Refinement

The entire process can be visualized as a logical progression from raw diffraction data to a refined, chemically sensible molecular model.

Caption: The three-pillar workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Experimental and Computational Protocol

-

Data Collection:

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a specialized pin or loop[4].

-

Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Data Acquisition: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction images are collected by a detector[4][8].

-

-

Structure Solution:

-

Data Integration: The collected images are processed to determine the position, intensity, and Miller indices (h,k,l) for each diffraction spot. This step also determines the unit cell dimensions and space group.

-

Phase Problem: The intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost. The "phase problem" is solved using computational methods. For small molecules, Direct Methods are highly effective. These methods use statistical relationships between the intensities to derive initial phase estimates[9][10].

-

Electron Density Map: Using the calculated phases and measured amplitudes, an initial electron density map is calculated via a Fourier transform.

-

-

Structure Refinement:

-

Model Building: The highest peaks in the electron density map are assigned to the non-hydrogen atoms of this compound.

-

Least-Squares Refinement: An iterative process of least-squares refinement is performed using software like SHELXL[11][12]. This process adjusts the atomic coordinates and anisotropic displacement parameters (ADPs) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the current atomic model.

-

Difference Fourier Map: Hydrogen atoms are typically located in a difference Fourier map, which shows regions where the model has underestimated the electron density.

-

Convergence: Refinement continues until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed using metrics like R1 and wR2, which should be as low as possible (typically < 0.05 for high-quality data).

-

Data Interpretation: The Structure of this compound

While the definitive structure is yet to be determined, we can present representative data for a closely related N,N'-diaryl amidine to illustrate the expected findings.

Representative Crystallographic Data

The following table summarizes exemplar crystallographic data that one might expect for this compound.

| Parameter | Representative Value | Significance |

| Chemical Formula | C₁₄H₁₄N₂ | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 210.28 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. P2₁/c is very common for organic molecules. |

| a, b, c [Å] | a = 10.5, b = 8.5, c = 13.0 | The lengths of the unit cell edges. |

| α, β, γ [°] | α = 90, β = 105, γ = 90 | The angles between the unit cell axes. For monoclinic, α and γ are 90°. |

| Volume [ų] | 1115 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Temperature [K] | 100(2) K | Data collection temperature; low temperature reduces atomic motion. |

| Radiation [λ, Å] | Mo Kα (0.71073) | The wavelength of the X-rays used for the experiment. |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 | Goodness-of-fit indicators. Lower values indicate a better fit between the model and the data. |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good refinement. |

Analysis of Intermolecular Interactions

A key part of crystal structure analysis is understanding the non-covalent interactions that govern the crystal packing. The N-H group of the amidine core is a strong hydrogen bond donor, while the imine nitrogen (=N-) is a strong acceptor.

-

Hydrogen Bonding: It is highly probable that the crystal structure will feature strong N-H···N hydrogen bonds, linking molecules together into chains or dimers.

-

π-π Stacking: The phenyl rings provide opportunities for π-π stacking interactions, which would further stabilize the crystal lattice.

-

Hirshfeld Surface Analysis: This is a powerful visualization tool used to analyze intermolecular contacts. By mapping properties like d_norm onto the molecular surface, one can quantitatively and qualitatively assess close contacts, identifying the specific atoms involved in hydrogen bonding and other van der Waals interactions[13][14][15].

Conclusion

This guide has outlined a comprehensive and scientifically rigorous pathway for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. This structural information is not merely an academic endpoint; it is a critical dataset that empowers rational decision-making in drug development, informs the design of new materials, and deepens our fundamental understanding of molecular recognition and self-assembly. The application of these methods will undoubtedly unlock the full potential of this compound in its various scientific applications.

References

-

Hosten, E., & Betz, R. (2014). Redetermination of the crystal structure of N,N-diphenylacetamide, at 200 K, C14H13NO. Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 159-160. [Link]

-

Elumalai, K., et al. (2016). Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research, 9(4), 301-305. [Link]

-

OlexSys Ltd. (n.d.). Structure Solution. Olex2 Manual. [Link]

-

Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement. University of Göttingen. [Link]

-

OlexSys Ltd. (n.d.). Structure Refinement. Olex2 Manual. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

Massachusetts Institute of Technology. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

-

Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Chemistry Teaching Labs. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

ResearchGate. (n.d.). Hirshfeld surfaces and fingerprint plots of the amide ligand. [Link]

-

Mondal, T., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81-85. [Link]

-

Tan, Y. S., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 73-78. [Link]

-

Modec, B., & Podjed, N. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. New Journal of Chemistry, 46, 22881-22894. [Link]

-

PubChem. (n.d.). N,N-Diphenylacetamide. [Link]

-

ResearchGate. (2020). From cyclic amines and acetonitrile to amidine zinc(ii) complexes. [Link]

-

ResearchGate. (n.d.). The molecular structures of: (I) N, N-diphenylacetamidine (Hdpac) and (II) N, N-diphenylbenzamidine (Hdpba). [Link]

-

ResearchGate. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. [Link]

Sources